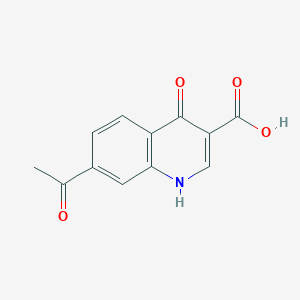

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

概要

説明

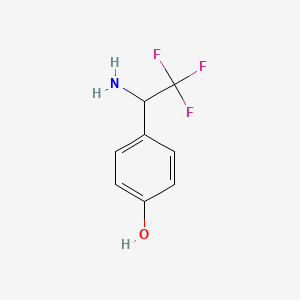

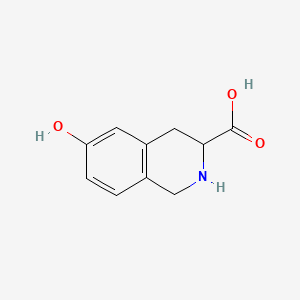

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (Tic) is a constrained analog of phenylalanine (Phe). The Tic unit has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .

Synthesis Analysis

The synthesis of Tic derivatives involves various approaches. Traditional methods such as the Pictet–Spengler and Bischler–Nepieralski reactions are commonly used. Recent approaches include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction to generate Tic derivatives . Other synthetic routes for the N-substituted THIQ-3-carboxylic acids have also been reported .Molecular Structure Analysis

The Tic unit is a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds . It is a constrained analog of phenylalanine (Phe), which allows it to fold into a beta-bend and a helical structure .Chemical Reactions Analysis

The Tic unit can be synthesized through various chemical reactions. Along with traditional methods such as the Pictet–Spengler and Bischler–Nepieralski reactions, recent approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction have been used to generate Tic derivatives .科学的研究の応用

Precursor for Alkaloids

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

Biological Activities

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community .

Antineuroinflammatory Agents

N-benzyl THIQs are known to function as antineuroinflammatory agents . This makes them valuable in the research and treatment of neuroinflammatory diseases.

Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . This makes them useful in the synthesis of chiral molecules, which are important in many areas of chemistry and biology.

Synthesis of Biologically Active Molecules

THIQs with a stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules . This makes them valuable in the synthesis of these molecules.

Alzheimer’s Disease Research

The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .

Safety and Hazards

将来の方向性

The Tic heterocyclic scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities. This has resulted in the development of novel Tic analogs with potent biological activity . Future research may focus on further exploring the biological potential of Tic analogs, their structural–activity relationship (SAR), and their mechanism of action .

作用機序

Target of Action

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe) and has been identified as a core structural element present in several peptide-based drugs . It forms an integral part of various biologically active compounds .

Mode of Action

It is known that tic derivatives have been evaluated as potent inhibitors of the influenza virus polymerase acidic (pa) endonuclease domain . This suggests that Tic might interact with its targets by inhibiting their enzymatic activity, leading to a decrease in the replication of the influenza virus.

Biochemical Pathways

Tic and its derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Pharmacokinetics

It is known that tic is a core structural element present in several peptide-based drugs , suggesting that it may have favorable ADME properties that contribute to its bioavailability.

Result of Action

It is known that tic and its derivatives exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that Tic may have a broad range of effects at the molecular and cellular levels.

Action Environment

It is known that tic is a core structural element present in several peptide-based drugs , suggesting that it may be stable under a variety of environmental conditions.

特性

IUPAC Name |

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAGDYRHPWTZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501194126 | |

| Record name | 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |

CAS RN |

76824-99-2 | |

| Record name | 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76824-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B3021749.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B3021752.png)

![Spiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B3021757.png)

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B3021758.png)